N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
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Description
N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.13241115 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,5-Dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on existing literature.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the imidazo[1,2-b]pyridazine scaffold followed by the introduction of the carboxamide group. The compound can be synthesized through various methods that yield good to excellent results, making it a viable candidate for further biological evaluation .
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimycobacterial Activity : Similar compounds in the imidazo[1,2-b]pyridazine class have shown moderate to good activity against Mycobacterium tuberculosis. For instance, related derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .
- Anticancer Activity : Compounds with similar structural features have been evaluated for their antiproliferative effects on various cancer cell lines. Some derivatives have shown significant activity against colon carcinoma and other types at sub-micromolar concentrations .
- Antibacterial Activity : Certain derivatives have displayed moderate antibacterial activity. For example, one compound showed an MIC of 32 µM against E. coli .
Antimycobacterial Activity
The biological evaluation of this compound has not been extensively documented; however, related compounds indicate a promising profile against tuberculosis. The synthesis of various substituted imidazo[1,2-a]pyridine derivatives has shown that modifications in the structure can enhance antimycobacterial activity .
Anticancer Studies
In vitro studies have assessed the antiproliferative effects of imidazo[1,2-b]pyridazine derivatives on a range of human cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
10 | Colon Carcinoma (SW620) | 0.4 |
14 | Colon Carcinoma (SW620) | 0.7 |
16 | Acute Lymphoblastic Leukemia | 11.9 |
18 | Non-Hodgkin Lymphoma | 12.1 |
These findings suggest that structural modifications can significantly impact the potency of these compounds against cancer cells .
The mechanism by which these compounds exert their effects is still under investigation. However, initial studies suggest that they may act as full agonists at benzodiazepine receptors and exhibit selectivity towards certain receptor types . This receptor binding may contribute to their antiproliferative and antimicrobial properties.
Case Studies
Several studies have focused on the structure-activity relationship (SAR) of imidazo[1,2-b]pyridazine derivatives:
- Study A : A series of compounds were synthesized and tested for their activity against various cancer cell lines. The results indicated that bromo-substituted derivatives had enhanced activity compared to their non-substituted counterparts .
- Study B : Another investigation highlighted the significance of substituents on the phenyl ring in modulating both anticancer and antimycobacterial activities .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-6-11(2)8-13(7-10)18-16(21)14-4-5-15-17-12(3)9-20(15)19-14/h4-9H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUMHMBKNOEKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.